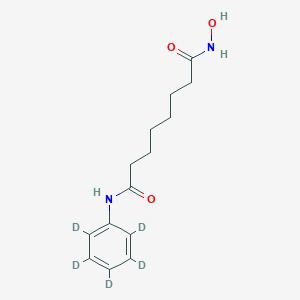

Suberoylanilide-d5 Hydroxamic Acid

概要

説明

作用機序

Target of Action

Suberoylanilide-d5 Hydroxamic Acid, also known as Vorinostat-d5, is a potent and orally active pan-inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), HDAC7 (Class II), and HDAC11 (Class IV) . HDACs are enzymes that catalyze the removal of acetyl groups from the lysine residues of proteins, including the core nucleosomal histones .

Mode of Action

Vorinostat-d5 inhibits the enzymatic activity of HDACs at nanomolar concentrations . This inhibition leads to an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6, p53, and Hsp90 . The accumulation of these acetylated proteins is believed to induce growth arrest, differentiation, or apoptosis in a variety of transformed cells .

Biochemical Pathways

Vorinostat-d5 affects several biochemical pathways. It has been shown to increase the activity of the ULK1 complex, which is the most upstream component in the core autophagy pathway, and suppress the mammalian target of rapamycin (mTOR), which in turn inhibits autophagy induction . Additionally, Vorinostat-d5 has been found to influence the DNA damage response through the acetylation of key DNA repair and checkpoint proteins .

Pharmacokinetics

The pharmacokinetics of Vorinostat-d5 have been studied in combination with other drugs. It has been administered safely up to 400 mg once daily or 300 mg twice daily with carboplatin and paclitaxel . Vorinostat-d5 pharmacokinetics were linear over the dose range studied .

Result of Action

The antiproliferative effects of Vorinostat-d5 are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to growth arrest, differentiation, or apoptosis in a variety of transformed cells . Antitumor activity has been seen in patients with both hematological and solid tumors .

Action Environment

The action of Vorinostat-d5 can be influenced by environmental factors such as the presence of other drugs. For example, the pharmacokinetics of Vorinostat-d5 were altered when coadministered with carboplatin and paclitaxel . Additionally, the solubility and permeability of Vorinostat-d5 can be enhanced by encapsulation in mesoporous silica nanoparticles .

生化学分析

Biochemical Properties

Suberoylanilide-d5 Hydroxamic Acid interacts with various enzymes and proteins, primarily histone deacetylases (HDACs) . By inhibiting HDACs, it promotes the acetylation of histones, a process that is generally associated with transcriptional activation . This modulation of gene expression is a key mechanism through which this compound exerts its effects .

Cellular Effects

This compound has profound effects on various types of cells. It can induce growth arrest in transformed cells , and it has been shown to suppress proliferation in glioblastoma multiforme (GBM) cells . It also modulates and promotes neuroplasticity in healthy and disease conditions . Moreover, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a histone deacetylase inhibitor, it promotes the acetylation of histones, leading to transcriptional activation . This results in the modulation of gene expression, which is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to alleviate depression-like behavior and normalize epigenetic changes in the hippocampus during ethanol withdrawal . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been shown to slow the growth of GBM in vitro and intracranially in vivo

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to regulate methionine, glutathione, and nicotinamide metabolism . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. It has been shown that this compound can cross the blood-brain barrier , suggesting that it may be distributed widely within the body.

Subcellular Localization

Given its role as a histone deacetylase inhibitor, it is likely that it localizes to the nucleus where it can exert its effects on gene expression

準備方法

Synthetic Routes and Reaction Conditions

One efficient method employs a continuous flow reactor, which enhances reaction rates and product purity . The general procedure involves:

Esterification: Suberic acid is esterified to form the corresponding methyl or ethyl ester.

Amidation: The ester is then reacted with aniline to form suberoylanilide.

Hydroxylation: Finally, the amide is converted to the hydroxamic acid using hydroxylamine.

Industrial Production Methods

Industrial production of Suberoylanilide-d5 Hydroxamic Acid often utilizes continuous flow synthesis due to its scalability and efficiency. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality .

化学反応の分析

Types of Reactions

Suberoylanilide-d5 Hydroxamic Acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxamic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-hydroxy derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Cancer Therapeutics

SAHA-d5 is primarily recognized for its role as an HDAC inhibitor, which plays a crucial part in the regulation of gene expression through the modulation of histone acetylation. The inhibition of HDACs can lead to the reactivation of silenced genes that control cell growth and differentiation, making it a promising candidate for cancer therapy.

- Mechanism of Action : SAHA-d5 inhibits HDACs, leading to increased acetylation of histones, which results in a more open chromatin structure and enhanced transcription of tumor suppressor genes. This mechanism has been validated in various preclinical models, including studies on MCF-7 breast cancer cells and R6/2 mouse models for Huntington's disease .

- Case Studies :

Neurodegenerative Disease Research

The application of SAHA-d5 extends into neurodegenerative disease research, particularly in conditions like Huntington's disease (HD). The ability of SAHA-d5 to penetrate the blood-brain barrier allows it to exert effects on neuronal tissues.

- Case Studies :

- Research involving R6/2 mice indicated that SAHA improved motor function and reduced neurodegeneration associated with HD, validating its use as a therapeutic agent for neurodegenerative disorders .

- The compound's capacity to enhance histone acetylation in the brain suggests it may help mitigate transcriptional dysregulation linked to neurodegeneration .

Metabolic Studies

The use of deuterated compounds like SAHA-d5 allows researchers to trace metabolic pathways more accurately. The incorporation of deuterium provides a unique advantage in mass spectrometry and other analytical techniques.

- Applications :

- SAHA-d5 can be utilized as an internal standard in quantitative mass spectrometry studies, allowing for precise measurements of drug metabolism and pharmacokinetics .

- Its stable isotope labeling facilitates tracking the metabolic fate of drugs within biological systems, providing insights into their pharmacokinetic profiles.

Comparative Analysis with Related Compounds

A comparative analysis between SAHA-d5 and its non-deuterated counterparts reveals several advantages:

| Compound | HDAC Inhibition Potency | Stability | Application Areas |

|---|---|---|---|

| Suberoylanilide Hydroxamic Acid | IC50 = 0.15 µM | Moderate | Cancer therapy |

| Vorinostat | IC50 = 0.15 µM | Moderate | Cancer therapy |

| SAHA-d5 | IC50 = comparable | High | Cancer & neurodegenerative diseases |

類似化合物との比較

Similar Compounds

Trichostatin A: Another HDAC inhibitor with a similar mechanism of action.

Belinostat: A hydroxamic acid-based HDAC inhibitor used in cancer therapy.

Romidepsin: A natural cyclic peptide that selectively inhibits HDAC1 and HDAC2.

Uniqueness

Suberoylanilide-d5 Hydroxamic Acid is unique due to its broad-spectrum HDAC inhibition and its ability to induce significant epigenetic changes.

生物活性

Suberoylanilide-d5 hydroxamic acid (also known as SAHA-d5) is a deuterated analog of suberoylanilide hydroxamic acid (SAHA), a well-known histone deacetylase (HDAC) inhibitor. This compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases due to its ability to modulate gene expression and induce cell differentiation and apoptosis.

SAHA-d5 functions primarily as a pan-HDAC inhibitor , affecting both Class I and Class II HDACs. By inhibiting these enzymes, SAHA-d5 promotes the acetylation of histones, leading to a more open chromatin structure that enhances gene transcription. This mechanism is crucial for regulating various cellular processes, including cell cycle progression, differentiation, and apoptosis.

Anticancer Effects

Numerous studies have demonstrated the anticancer properties of SAHA-d5 through its effects on various cancer cell lines:

- Cell Cycle Arrest : SAHA-d5 induces cell cycle arrest in several cancer types, including breast, prostate, and leukemia cells. For instance, in MCF-7 human breast cancer cells, SAHA-d5 was shown to cause significant growth inhibition and accumulation of cells in the G1 and G2-M phases of the cell cycle .

- Induction of Apoptosis : The compound has been observed to promote apoptosis in transformed cells. In prostate cancer models, SAHA-d5 induced dose-dependent cell death in LNCaP cells at concentrations ranging from 2.5 to 7.5 µM .

- Differentiation : In addition to its cytotoxic effects, SAHA-d5 has been linked to the differentiation of cancer cells. For example, it can induce differentiation in estrogen receptor-negative breast cancer cell lines .

Comparative Efficacy

A comparison of SAHA-d5 with other HDAC inhibitors reveals its potency:

| Compound | HDAC IC50 (μM) | Cell Line Tested |

|---|---|---|

| SAHA | 0.15 ± 0.02 | MCF-7 |

| SAHA-d5 | Not specified | Various cancer lines |

| Compound 6b (analog) | 0.16 ± 0.03 | MDA-MB-231 |

| Compound 34a (analog) | 0.089 ± 0.005 | Various cancer lines |

This table illustrates that while SAHA is highly effective, some newer analogs may exhibit even greater potency against specific HDAC isoforms .

Neuroprotective Properties

Beyond its anticancer effects, SAHA-d5 also shows promise in neuroprotection and treatment of neurological disorders:

- Neuronal Maturation : Research indicates that SAHA-d5 can enhance neuronal maturation and plasticity, making it a candidate for treating neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders .

- Regulation of Autophagy : The compound has been implicated in the activation of autophagy pathways, which are essential for cellular homeostasis and response to stress .

Case Studies

- Breast Cancer Treatment : A study highlighted the effectiveness of SAHA in inducing differentiation in breast cancer cells resistant to conventional therapies. Patients treated with SAHA demonstrated improved outcomes compared to those receiving standard treatments alone .

- Prostate Cancer Models : In vivo studies using nude mice xenograft models showed that SAHA significantly suppressed tumor growth compared to control groups, indicating its potential as a therapeutic agent .

特性

IUPAC Name |

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXFXRVDQXREF-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。